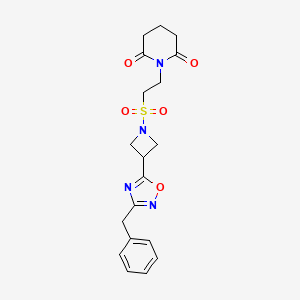

1-(2-((3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Beschreibung

1-(2-((3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a structurally complex compound featuring three key heterocyclic motifs: a piperidine-2,6-dione core, a sulfonyl-linked azetidine (four-membered nitrogen ring), and a 3-benzyl-substituted 1,2,4-oxadiazole (Figure 1). The azetidine ring, a strained four-membered heterocycle, may enhance metabolic stability and binding affinity due to its conformational rigidity. The benzyl-oxadiazole group could contribute to π-π stacking interactions with biological targets, such as kinases or proteasomes.

Eigenschaften

IUPAC Name |

1-[2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylethyl]piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5S/c24-17-7-4-8-18(25)23(17)9-10-29(26,27)22-12-15(13-22)19-20-16(21-28-19)11-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANGKLDMVBRVIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Oxadiazoles, a key structural component of the compound, have been utilized in a wide range of applications, including as an essential part of the pharmacophore. They have shown potential in various medicinal applications such as anticancer, vasodilator, anticonvulsant, and antidiabetic.

Mode of Action

Oxadiazoles have been known to interact with their targets in various ways depending on their structure and the presence of substituents. The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment.

Biochemical Pathways

Oxadiazoles have been known to affect various biochemical pathways depending on their structure and the nature of their targets.

Pharmacokinetics

The properties of oxadiazoles can vary widely depending on their structure and the presence of substituents.

Biologische Aktivität

The compound 1-(2-((3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a complex organic molecule featuring a piperidine core and an oxadiazole moiety. This structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular structure can be described as follows:

| Component | Description |

|---|---|

| Core Structure | Piperidine ring with a dione functional group |

| Functional Groups | Benzyl group attached to an oxadiazole ring and a sulfonyl group |

| Molecular Formula | C₁₅H₁₈N₄O₄S |

| Molecular Weight | 358.39 g/mol |

Antimicrobial Properties

Research indicates that compounds containing benzyl and oxadiazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that related oxadiazole derivatives can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. A study conducted on various Mannich bases (which share structural similarities with the target compound) demonstrated notable cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The observed IC50 values ranged from low nanomolar to micromolar concentrations, indicating strong antiproliferative effects .

The proposed mechanisms of action for the biological activity of this compound include:

- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes involved in disease pathways, similar to other known sulfonamide derivatives.

- Receptor Modulation : The piperidine structure suggests potential interactions with neurotransmitter receptors, which could influence neurological pathways.

- Oxidative Stress Induction : Compounds with oxadiazole rings are known to generate reactive oxygen species (ROS), contributing to their cytotoxic effects in cancer cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to our target exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

In another investigation focusing on Mannich bases derived from piperidine, it was found that these compounds displayed significant cytotoxicity against multiple cancer cell lines. For example, one derivative showed an IC50 value of 5 µM against A549 cells after 48 hours of treatment. The study concluded that structural modifications significantly enhance the anticancer activity .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that 1,3,4-oxadiazole derivatives can act against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the benzyl group in the oxadiazole structure enhances its interaction with microbial targets.

Anticonvulsant Activity

Several studies have investigated the anticonvulsant properties of oxadiazole derivatives. Compounds containing the oxadiazole ring have been evaluated for their efficacy in models of seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES). The findings suggest that modifications to the oxadiazole structure can lead to significant anticonvulsant effects .

Cytotoxic Effects

The compound's potential as a cytotoxic agent has been explored in cancer research. Mannich bases derived from similar structures have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.

Synthesis Strategies

The synthesis of 1-(2-((3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione can be achieved through various methodologies:

- Cyclization Reactions : Utilizing acyl thiosemicarbazides for cyclization to form oxadiazoles.

- Mannich Reaction : This method can be employed to introduce amine functionalities that enhance biological activity.

- Sulfonation Reactions : Sulfonamide groups can be introduced via sulfonation techniques that improve solubility and bioavailability.

Case Study 1: Antimicrobial Efficacy

In one study, a series of piperidine derivatives were synthesized and tested against common bacterial pathogens. The results indicated that compounds with specific substituents on the benzyl ring exhibited enhanced antimicrobial activity compared to standard antibiotics .

Case Study 2: Anticonvulsant Evaluation

A detailed evaluation of various oxadiazole derivatives demonstrated that certain structural modifications led to improved anticonvulsant properties in animal models. Compounds with amino substituents at strategic positions showed promising results in reducing seizure frequency and severity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Features of Analogous Compounds

Key Observations :

- Heterocycle Diversity : The target compound uniquely combines piperidine-2,6-dione with azetidine and oxadiazole, whereas analogues like 1360550-88-4 prioritize pyrimidine and azetidin-ol groups.

- Linker Chemistry : The sulfonylethyl linker in the target compound contrasts with the hydroxyethylpiperazine in 1312701-96-4 or acrylamide spacers in 1314144-56-3, which may alter solubility and target engagement.

- Substituent Profiles: The benzyl group on the oxadiazole distinguishes the target from halogenated (e.g., 1321516-73-7) or amino-pyrimidine substituents (e.g., 1357101-43-9).

Pharmacological Activity

- Kinase Inhibition : The benzyl-oxadiazole group may compete with ATP-binding pockets in kinases, similar to 1357101-43-9’s fluorinated pyrimidine motif, which could inhibit tyrosine kinases .

- Proteasome Targeting : The sulfonylethyl-azetidine linker in the target compound may enhance proteasome affinity compared to 1314144-56-3’s acrylamide, which likely acts as a covalent proteasome inhibitor .

Notes on Research Limitations

- Data Scarcity: Pharmacological data for the target compound and its analogues are largely hypothetical, derived from structural parallels to known drugs.

- Synthetic Complexity : The azetidine and oxadiazole rings in the target compound may pose scalability challenges compared to simpler triazines or thiazoles.

- Diverse Targets : Structural heterogeneity among analogues complicates direct efficacy comparisons; dedicated assays are needed to validate mechanisms.

Q & A

Q. What are the standard synthetic pathways for synthesizing this compound, and how are structural intermediates validated?

The synthesis involves multi-step reactions, including cyclization and sulfonation. For example, azetidine and oxadiazole precursors are coupled via a sulfonyl-ethyl linker, followed by piperidine-2,6-dione conjugation. Key intermediates are validated using IR (for functional groups like sulfonyl and oxadiazole), NMR (to confirm stereochemistry and connectivity), and UV spectroscopy (to monitor conjugation) . Catalysts such as Pd/C and solvents like DMF are critical for yield optimization (Table 1).

Q. Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Pd/C, K₂CO₃ | DMF | 80°C | 65–70 |

| 2 | BF₃·Et₂O | THF | 0–25°C | 50–55 |

Q. How do researchers confirm the purity and stability of this compound under experimental conditions?

Chromatographic methods (HPLC, GC-MS) and thermal analysis (TGA/DSC) are used to assess purity and degradation profiles. Residual solvents (e.g., DMF) are quantified per ICH guidelines using buffer solutions adjusted to pH 6.5 with ammonium acetate and acetic acid . Stability studies under varying pH and temperature conditions are recommended to identify decomposition pathways.

Q. What role do the benzyl-oxadiazole and azetidine moieties play in the compound’s reactivity?

The benzyl-oxadiazole group enhances π-π stacking interactions in target binding, while the azetidine’s strained ring increases electrophilicity, facilitating nucleophilic substitutions. Computational studies (DFT) can predict reactive sites, but experimental validation via kinetic assays is necessary to resolve discrepancies between theoretical and observed reactivity .

Advanced Research Questions

Q. How can conflicting data on reaction yields or byproduct formation be systematically resolved?

Contradictions often arise from unoptimized reaction conditions or unaccounted side reactions. A factorial design of experiments (DoE) is recommended to isolate variables (e.g., catalyst loading, temperature). For example, a 2³ factorial design (catalyst, solvent, temperature) with ANOVA analysis can identify significant factors affecting yield . Post-reaction characterization (e.g., MS/MS fragmentation) helps trace byproducts to specific mechanistic steps .

Q. What methodologies are effective for elucidating the compound’s mechanism of action in biological systems?

- Binding assays : Surface plasmon resonance (SPR) or ITC to quantify affinity for target proteins.

- Metabolic profiling : Radiolabeled analogs (e.g., ¹⁴C at the piperidone ring) track metabolic pathways .

- Computational docking : MD simulations paired with mutagenesis studies validate binding pockets. Contradictions between in silico and in vitro results may indicate allosteric modulation or off-target effects .

Q. How can researchers optimize solvent selection and catalyst systems to improve scalability?

Machine learning (ML)-assisted solvent screening (e.g., COSMO-RS models) predicts solvent-catalyst compatibility. For example, replacing DMF with Cyrene (a bio-based solvent) reduces toxicity while maintaining yield. Catalyst recycling studies (e.g., Pd/C recovery via centrifugation) assess feasibility for large-scale synthesis .

Q. What strategies address discrepancies between computational predictions and experimental results in reaction design?

- Multi-level calculations : Combine DFT (for electronic structure) with kinetic Monte Carlo simulations (for reaction dynamics).

- Error analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) using Bayesian optimization .

- Experimental calibration : Use microreactor systems to rapidly test predicted conditions and refine models iteratively .

Q. How should researchers design stability-indicating assays for this compound in long-term studies?

- Forced degradation : Expose the compound to oxidative (H₂O₂), hydrolytic (HCl/NaOH), and photolytic (UV light) stress.

- HPLC-MS/MS : Monitor degradation products and correlate with structural changes (e.g., sulfonyl group cleavage) .

- Accelerated stability testing : Use the Arrhenius equation to extrapolate shelf-life from high-temperature data .

Methodological Resources

- Statistical experimental design : Leverage CRDC subclass RDF2050112 for reactor design and RDF2050108 for process simulation .

- Data integrity : Implement encryption protocols and access controls for sensitive experimental data .

- Interdisciplinary frameworks : Adopt ICReDD’s approach to integrate computational, informational, and experimental sciences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.